molecular formula C17H14BrNO B3332751 3-Benzyl-5-bromo-2-methoxyquinoline CAS No. 918518-83-9

3-Benzyl-5-bromo-2-methoxyquinoline

Cat. No. B3332751
CAS RN: 918518-83-9
M. Wt: 328.2 g/mol
InChI Key: ASUNDMLNVNFWMS-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromo-2-methoxyquinoline is an organic compound that is an important intermediate in chemical synthesis. It is commonly used as an intermediate in the synthesis of a range of pharmaceuticals, including antihistamines, antidepressants, and antivirals .


Synthesis Analysis

The synthesis of this compound involves several steps. The method comprises the following steps: p-bromoaniline reacts with phosphorus oxychloride and N, N-dimethylformamide to generate a compound I; step two: reacting the compound I with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide; step three: reacting the compound II with phosphorus oxychloride to generate a compound III; step four: reacting the compound III with sodium methoxide to generate a compound IV .


Molecular Structure Analysis

The molecular formula of this compound is C17H14BrNO. Its molecular weight is 328.2 g/mol.


Chemical Reactions Analysis

This compound is a reactant used in the preparation of Bedaquiline (B119550), a potential drug in the treatment of tuberculosis .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 82-83℃ and a predicted boiling point of 420.5±40.0 °C . Its density is predicted to be 1.388±0.06 g/cm3 .

Mechanism of Action

While the exact mechanism of action of 3-Benzyl-5-bromo-2-methoxyquinoline is not specified in the search results, it is known to be used in the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis .

Safety and Hazards

The safety data sheet for 3-Benzyl-5-bromo-2-methoxyquinoline suggests avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .

Future Directions

3-Benzyl-5-bromo-2-methoxyquinoline is a key intermediate in the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis . As such, its future directions are likely tied to the development and production of this and potentially other pharmaceuticals.

properties

IUPAC Name

3-benzyl-5-bromo-2-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-20-17-13(10-12-6-3-2-4-7-12)11-14-15(18)8-5-9-16(14)19-17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUNDMLNVNFWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1CC3=CC=CC=C3)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731241
Record name 3-Benzyl-5-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918518-83-9
Record name 3-Benzyl-5-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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